molecular formula C6HBrF4O B157915 4-Bromo-2,3,5,6-tetrafluorophenol CAS No. 1998-61-4

4-Bromo-2,3,5,6-tetrafluorophenol

Cat. No.: B157915
CAS No.: 1998-61-4
M. Wt: 244.97 g/mol
InChI Key: ZBYSEVWUBQSGKC-UHFFFAOYSA-N
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Description

4-Bromo-2,3,5,6-tetrafluorophenol is a halogenated phenol compound with the molecular formula C6HBrF4O. It is characterized by the presence of bromine and four fluorine atoms attached to a phenol ring. This compound is known for its unique chemical properties and is used in various scientific and industrial applications .

Preparation Methods

Synthetic Routes and Reaction Conditions: 4-Bromo-2,3,5,6-tetrafluorophenol can be synthesized through several methods. One common approach involves the bromination of 2,3,5,6-tetrafluorophenol using bromine or a bromine-containing reagent under controlled conditions. The reaction typically takes place in an organic solvent such as acetonitrile, with the presence of a base like potassium carbonate to facilitate the reaction .

Industrial Production Methods: In industrial settings, the production of this compound often involves large-scale bromination processes. These processes are optimized for high yield and purity, utilizing advanced equipment and reaction monitoring techniques to ensure consistent product quality .

Chemical Reactions Analysis

Types of Reactions: 4-Bromo-2,3,5,6-tetrafluorophenol undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Comparison with Similar Compounds

  • 4-Bromo-2,3,5,6-tetrafluorobenzonitrile
  • 4-Bromo-2,3,5,6-tetrafluorobenzaldehyde
  • 4-Bromo-2,3,5,6-tetrafluorobenzene

Comparison: 4-Bromo-2,3,5,6-tetrafluorophenol is unique due to the presence of a phenol group, which imparts distinct chemical reactivity compared to its analogs. The phenol group allows for additional reactions such as oxidation and nucleophilic substitution, making it more versatile in synthetic applications .

Properties

IUPAC Name

4-bromo-2,3,5,6-tetrafluorophenol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6HBrF4O/c7-1-2(8)4(10)6(12)5(11)3(1)9/h12H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZBYSEVWUBQSGKC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1(=C(C(=C(C(=C1F)F)Br)F)F)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6HBrF4O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10382586
Record name 4-bromo-2,3,5,6-tetrafluorophenol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10382586
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

244.97 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1998-61-4
Record name 4-bromo-2,3,5,6-tetrafluorophenol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10382586
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-Bromo-2,3,5,6-tetrafluorophenol
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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